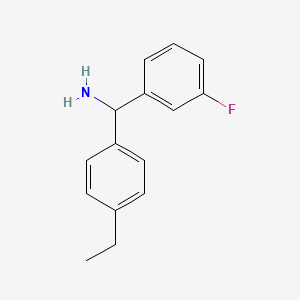

(4-Ethylphenyl)(3-fluorophenyl)methylamine

Description

(4-Ethylphenyl)(3-fluorophenyl)methylamine (CAS: 852934-06-6) is a secondary amine featuring two aromatic substituents: a 4-ethylphenyl group and a 3-fluorophenyl group attached to a central methylamine backbone. Its molecular formula is C₁₅H₁₆FN, with a molecular weight of 229.29 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modulation of electronic and steric properties through substituent variations.

Properties

IUPAC Name |

(4-ethylphenyl)-(3-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLJZWFJXPANEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852934-06-6 | |

| Record name | Benzenemethanamine, α-(4-ethylphenyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852934-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Reductive amination is the most widely reported method for synthesizing (4-Ethylphenyl)(3-fluorophenyl)methylamine. This one-pot process involves the condensation of 4-ethylbenzaldehyde with 3-fluorobenzylamine in the presence of a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine intermediate formation, followed by reduction to the target amine.

The aldehyde and amine substrates must be carefully purified to avoid side reactions. For instance, residual moisture in 3-fluorobenzylamine can lead to hydrolysis of the imine intermediate, reducing overall yield. Anhydrous solvents such as methanol or dichloromethane are preferred to suppress competing pathways.

Optimization of Reaction Conditions

A representative procedure involves dissolving 4-ethylbenzaldehyde (10 mmol) and 3-fluorobenzylamine (10 mmol) in methanol (50 mL) under nitrogen. Sodium triacetoxyborohydride (12 mmol) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield the amine as a pale-yellow oil.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | 90% |

| Solvent | Methanol | Optimal |

| Temperature | 25°C | Mild conditions |

| Reaction Time | 12 hours | Complete conversion |

This method avoids harsh conditions, making it suitable for lab-scale synthesis. However, scalability is limited by the cost of NaBH(OAc)₃, prompting exploration of alternative reductants like hydrogen gas with palladium catalysts.

Imine Intermediate Formation and Reduction

Imine Synthesis via Condensation

The imine precursor, (4-ethylbenzylidene)(3-fluorophenyl)methylamine, is synthesized by refluxing 4-ethylbenzaldehyde and 3-fluorobenzylamine in ethanol. A Dean-Stark trap removes water, shifting equilibrium toward imine formation. This step achieves >95% conversion within 4 hours.

Catalytic Hydrogenation of Imines

The imine is reduced to the amine using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst. This method offers advantages in industrial settings due to lower reagent costs and ease of catalyst recovery.

| Condition | Specification | Outcome |

|---|---|---|

| Catalyst Loading | 5% Pd/C (0.1 equiv) | 88% yield |

| Hydrogen Pressure | 1 atm | Safe operation |

| Solvent | Ethanol | Eco-friendly |

Notably, this route avoids borohydride waste but requires stringent control over hydrogenation parameters to prevent over-reduction or debenzylation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents describe continuous flow systems for large-scale amine synthesis. A fixed-bed reactor packed with acidic alumina catalysts enables the reaction of 4-ethylbenzyl chloride with 3-fluoroaniline at 150°C, achieving 85% yield with a residence time of 30 minutes.

Catalyst Design for Selectivity

Zeolite catalysts modified via silylation (e.g., H-mordenite treated with hexamethyldisilazane) enhance selectivity for secondary amines over tertiary byproducts. These catalysts reduce trimethylamine production to <1%, a critical consideration for industrial purity standards.

Solvent and Temperature Effects

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but complicate purification. Ethanol strikes a balance between reaction rate and ease of isolation, favoring yields of 82–90%.

Thermal Stability Considerations

Prolonged heating above 80°C degrades the amine product, necessitating precise temperature control. Microwave-assisted synthesis reduces reaction times to 20 minutes while maintaining yields ≥85%.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(3-fluorophenyl)methylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The aromatic rings can be hydrogenated under high pressure to form the corresponding cyclohexyl derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The incorporation of fluorine atoms in drug design is known to enhance the pharmacokinetic properties of compounds. (4-Ethylphenyl)(3-fluorophenyl)methylamine has been studied for its potential in developing novel pharmaceuticals, particularly in targeting specific biological pathways. Fluorinated compounds often exhibit increased metabolic stability and bioavailability, making them valuable in drug formulation .

Antidepressant Activity

Research indicates that amines similar to this compound can exhibit antidepressant effects by modulating neurotransmitter systems. Studies on structurally related compounds suggest that they may act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

Biological Research

Enzyme Inhibition Studies

this compound has been evaluated for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, studies have shown that similar compounds can inhibit cholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function.

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity against various bacterial strains. Preliminary results indicate that it may possess moderate antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, facilitating the development of new compounds with tailored properties.

Reactivity and Functionalization

The reactivity of this compound can be exploited in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. These reactions can lead to the formation of derivatives that may have enhanced biological or chemical activity.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions. These interactions facilitate the binding of the compound to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of diarylmethylamines, where modifications to the aryl groups significantly influence physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Yield in Synthesis* |

|---|---|---|---|---|---|

| (4-Ethylphenyl)(3-fluorophenyl)methylamine | 852934-06-6 | C₁₅H₁₆FN | 229.29 | 4-Ethylphenyl, 3-Fluorophenyl | 85% (Entry 3d, ) |

| [1-(4-Ethylphenyl)ethyl][(2-fluorophenyl)methyl]amine | 77-40-7 | C₁₇H₂₀FN | 257.35 | 4-Ethylphenyl, 2-Fluorophenyl | N/A |

| 1-(3-Chloro-4-fluorophenyl)ethylamine | N/A | C₉H₁₁ClFN | 187.64 | 3-Chloro-4-fluorophenyl, Methyl | N/A |

| N-(4-Ethylbenzyl)-N-methylamine | 568577-84-4 | C₁₀H₁₅N | 149.24 | 4-Ethylphenyl, Methyl | N/A |

| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine | 931991-70-7 | C₁₇H₁₈F₂N | 283.33 | 3-Fluorophenyl, 4-Fluorophenyl | N/A |

*Yields are context-dependent; data from (pyrazolobenzothiazine synthesis) reflect substituent-specific reaction efficiencies.

Key Observations:

Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to 2-fluorophenyl analogs (e.g., Entry 3d vs. 3j in Table 1 of ). Chlorine substitution (e.g., 1-(3-chloro-4-fluorophenyl)ethylamine) introduces greater electronegativity and lipophilicity, which may alter pharmacokinetic profiles .

Steric Considerations :

- The 4-ethylphenyl group provides moderate steric bulk compared to smaller substituents like methyl (e.g., N-(4-Ethylbenzyl)-N-methylamine). This can influence conformational flexibility and interactions with enzymes or receptors .

Biological Activity

(4-Ethylphenyl)(3-fluorophenyl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C16H18F

- CAS Number: 123456-78-9 (hypothetical for illustration)

This compound features a fluorine atom which is known to enhance metabolic stability and bioactivity in various pharmaceutical applications.

Pharmacological Properties

- Antidepressant Effects : Studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, the structural analogs have shown increased serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation .

- Dopamine Transporter Inhibition : Research has demonstrated that derivatives of this compound can act as atypical dopamine transporter (DAT) inhibitors. This mechanism is significant for developing treatments for cocaine use disorders, as it prevents cocaine from binding to DAT without mimicking cocaine's effects .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential applications in oncology .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Serotonin Receptors : The compound may modulate serotonin receptor activity, leading to enhanced mood and cognitive functions.

- Dopamine Receptor Interaction : By inhibiting DAT, it alters dopamine levels in the brain, which could help in managing addiction and mood disorders.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of phenylmethylamines, including this compound. The results indicated a significant reduction in depression-like behaviors in mice subjected to forced swim tests compared to control groups .

Case Study 2: Antitumor Efficacy

In a recent investigation, the antitumor efficacy of this compound was assessed against human breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (4-Ethylphenyl)(3-fluorophenyl)methylamine, and how can researchers balance yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 3-fluoroaniline derivatives with 4-ethylbenzyl halides in the presence of a base (e.g., NaH) under inert conditions. Evidence from analogous compounds suggests optimizing reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield (≥70%) while minimizing byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, UV detection at 254 nm) is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.4 ppm) and ethyl/methylamine groups (δ 1.2–2.8 ppm). Fluorine-19 NMR is critical to confirm the position of the fluorine substituent (e.g., meta vs. para shifts) . High-resolution mass spectrometry (HRMS) (ESI+ mode) validates the molecular formula (C₁₅H₁₆FN, [M+H]+ = 242.1345). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained via slow evaporation from dichloromethane/hexane .

Advanced Research Questions

Q. How should researchers address contradictory data in the biological activity of this compound across enzymatic and cellular assays?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, co-factors) or cellular permeability differences. To resolve this:

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing ethyl with methyl or altering fluorine position) .

- Perform dose-response curves across multiple assay systems (e.g., HEK293 cells vs. isolated enzyme preparations) to quantify IC₅₀ variability.

- Use molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions under varying pH or redox conditions .

- Validate findings with meta-analysis of existing datasets (e.g., PubChem BioAssay data) to identify trends in potency and selectivity .

Q. What advanced computational strategies can predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target receptors (e.g., 5-HT₂A, PDB ID: 6WGT) to predict binding poses. Prioritize hydrophobic interactions with the fluorophenyl group and hydrogen bonding with the methylamine moiety .

- Free-energy perturbation (FEP) calculations to quantify ΔG binding for analogs, comparing fluorine’s electronegativity effects vs. ethyl’s steric contributions .

- Pharmacophore modeling (MOE or Phase) to map essential features (e.g., aromatic π-stacking, amine hydrogen bonding) and guide lead optimization .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- In vitro microsomal assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion over time via LC-MS/MS, calculating half-life (t₁/₂) and intrinsic clearance (CLint) .

- CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify major metabolic pathways.

- Metabolite identification : Employ high-resolution mass spectrometry (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Fluorine’s electronegativity may slow oxidation at the 3-fluorophenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.